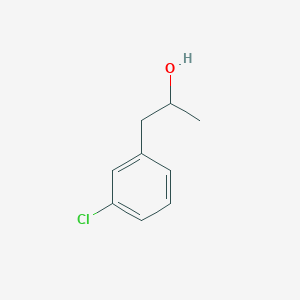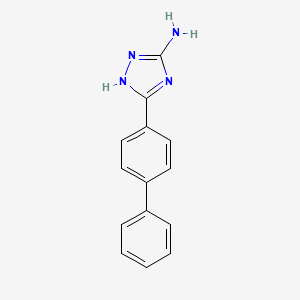
5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine: is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-phenylphenylhydrazine with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of amines or reduced triazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings or the triazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Amines or reduced triazole derivatives.
Substitution: Various substituted triazole or phenyl derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, 5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays. Its structural features make it a candidate for binding to specific biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antifungal, antibacterial, or anticancer agents. Its triazole ring is a common motif in many bioactive molecules.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties.
作用机制
The mechanism of action of 5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target. The biphenyl group can enhance the compound’s binding affinity and specificity.
相似化合物的比较
4-Phenylphenol: A phenol analog of biphenyl, used in organic synthesis and as an intermediate in the production of other chemicals.
Phenylboronic Acid: A boronic acid derivative used in Suzuki coupling reactions and as a building block in organic synthesis.
Bifonazole: An imidazole antifungal drug with a similar biphenyl structure, used in medicinal applications.
Uniqueness: 5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine is unique due to its combination of a triazole ring and a biphenyl group. This structure imparts specific chemical properties and potential applications that are distinct from other similar compounds. Its versatility in undergoing various chemical reactions and its potential in scientific research and industrial applications make it a valuable compound in multiple fields.
属性
IUPAC Name |
5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-14-16-13(17-18-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H3,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRAFFFBIATERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NN3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![({5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2921856.png)
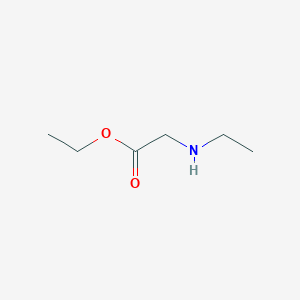
![2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2921858.png)
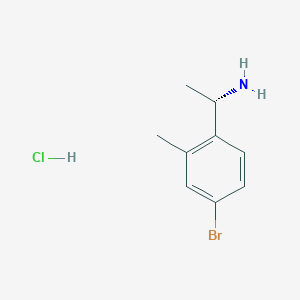
![2-cyano-3-[4-(diethylamino)phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2921863.png)
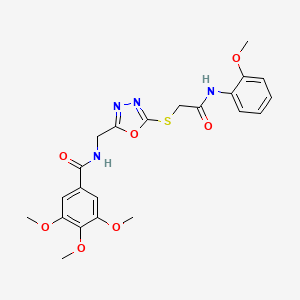
![4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2921866.png)
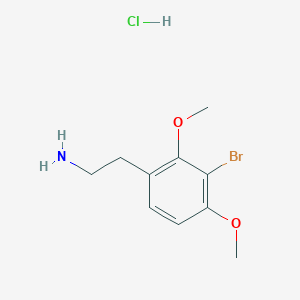
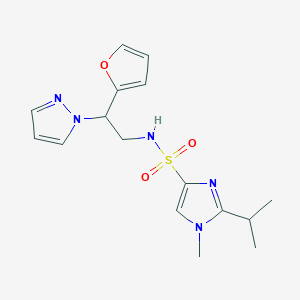
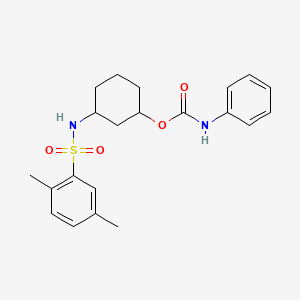
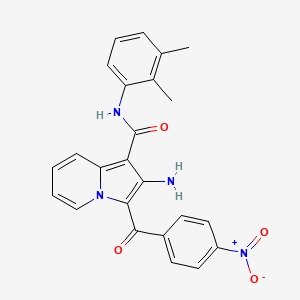
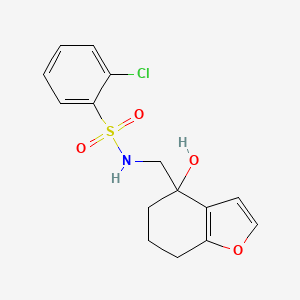
![1-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2921875.png)
